molecular formula C16H25BO3 B13982039 2-(3-(2-Methoxypropan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-(2-Methoxypropan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13982039
M. Wt: 276.2 g/mol
InChI Key: FUFXFGJSIKIBIM-UHFFFAOYSA-N
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Description

2-(3-(2-Methoxypropan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that belongs to the class of boronic esters. These compounds are highly valuable in organic synthesis due to their stability and versatility. The boronic ester moiety is particularly useful in various chemical transformations, making this compound an important building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(2-Methoxypropan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a phenylboronic acid derivative with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include:

    Temperature: Room temperature to 80°C

    Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

    Catalyst: Palladium or copper catalysts

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction parameters and scalability. The use of automated systems ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-(2-Methoxypropan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of reactions, including:

    Oxidation: Conversion to phenols or quinones

    Reduction: Formation of boranes

    Substitution: Formation of carbon-carbon or carbon-heteroatom bonds

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or sodium periodate (NaIO₄)

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)

    Substitution: Grignard reagents or organolithium compounds

Major Products

The major products formed from these reactions include phenols, alcohols, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-(2-Methoxypropan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of drug candidates and therapeutic agents.

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(3-(2-Methoxypropan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the formation of a boron-oxygen bond, which facilitates various chemical transformations. The boronic ester moiety acts as a nucleophile, participating in reactions such as cross-coupling and substitution. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • Pinacolborane
  • 4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane

Uniqueness

Compared to similar compounds, 2-(3-(2-Methoxypropan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane offers enhanced stability and reactivity due to the presence of the methoxypropan-2-yl group. This makes it particularly useful in complex synthetic applications where stability and selectivity are crucial.

Properties

Molecular Formula

C16H25BO3

Molecular Weight

276.2 g/mol

IUPAC Name

2-[3-(2-methoxypropan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C16H25BO3/c1-14(2,18-7)12-9-8-10-13(11-12)17-19-15(3,4)16(5,6)20-17/h8-11H,1-7H3

InChI Key

FUFXFGJSIKIBIM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C)(C)OC

Origin of Product

United States

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